4-(Difluoromethyl)-2,6-difluorophenol
Description
4-(Difluoromethyl)-2,6-difluorophenol is a fluorinated aromatic compound featuring a phenol core substituted with fluorine atoms at the 2- and 6-positions and a difluoromethyl (-CF₂H) group at the 4-position. Fluorinated phenols are widely studied for their unique physicochemical properties, including enhanced acidity, lipophilicity, and metabolic stability, making them valuable in medicinal chemistry and agrochemical design .
Below, we compare this compound with similar difluorophenols and dihalophenols, focusing on physical properties, synthetic routes, and applications.
Properties
Molecular Formula |
C7H4F4O |
|---|---|
Molecular Weight |
180.10 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,6-difluorophenol |
InChI |
InChI=1S/C7H4F4O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7,12H |
InChI Key |
CQKIPDAFTSLDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of phenol derivatives using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The reaction conditions often include the use of a base and a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2,6-difluorophenol may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These methods aim to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,6-difluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-(Difluoromethyl)-2,6-difluorophenol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of advanced materials with improved properties such as increased stability and solubility
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,6-difluorophenol involves its interaction with molecular targets through hydrogen bonding and electronic effects. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological molecules. This interaction can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Physical Properties of Difluorophenol Isomers and Analogues
| Compound | pKa | Boiling Point (°C) | Melting Point (°C) | Lipophilicity (LogP) |
|---|---|---|---|---|
| 2,6-Difluorophenol | 7.12 | 59–61 (17 mmHg) | 38–41 | 1.8 (estimated) |
| 2,4-Difluorophenol | ~8.5 | Not reported | Not reported | 1.5 (estimated) |
| 2,6-Dichlorophenol | ~6.0 | 219–220 | 64–66 | 2.5 |
| Phenol | 9.81 | 181.7 | 40.5 | 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
